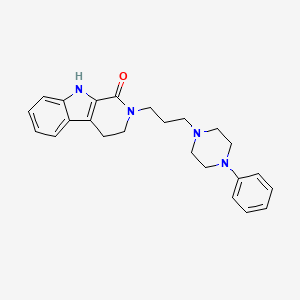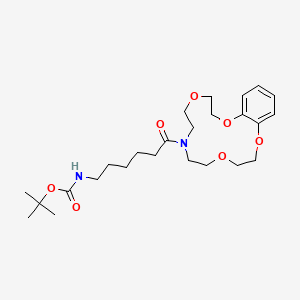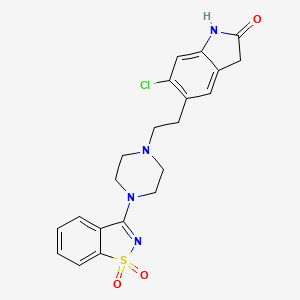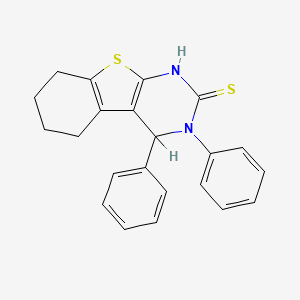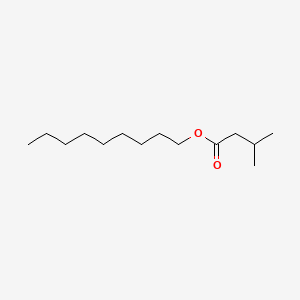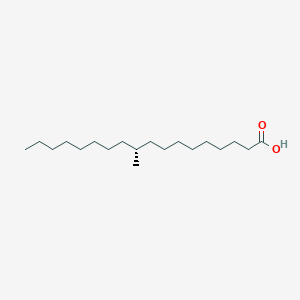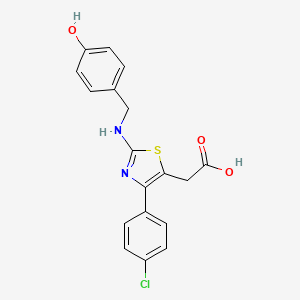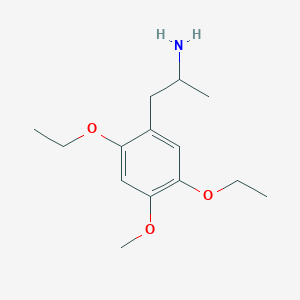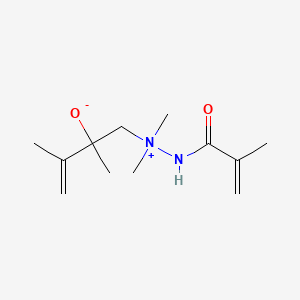
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is a complex organic compound with a unique structure It is characterized by the presence of a hydrazinium group, a methacryloyl group, and a hydroxide inner salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves multiple steps. The starting materials typically include dimethylhydrazine and methacryloyl chloride. The reaction proceeds through the formation of intermediate compounds, which are then further reacted to yield the final product. The reaction conditions often involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the necessary standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various hydrazine compounds.
Scientific Research Applications
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner involves its interaction with specific molecular targets. The hydrazinium group can form bonds with various biomolecules, affecting their function. The methacryloyl group may participate in polymerization reactions, leading to the formation of new materials. The hydroxide inner salt plays a role in stabilizing the compound and facilitating its interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-1,1-dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium hydroxide inner
- 1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-hydrazinium
Uniqueness
1,1-Dimethyl-1-(2,3-dimethyl-2-hydroxy-3-butenyl)-2-methacryloylhydrazinium hydroxide inner is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
83483-12-9 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]-2,3-dimethylbut-3-en-2-olate |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)11(15)13-14(6,7)8-12(5,16)10(3)4/h1,3,8H2,2,4-7H3,(H,13,15) |
InChI Key |
NESMVPNRPMCYGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N[N+](C)(C)CC(C)(C(=C)C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


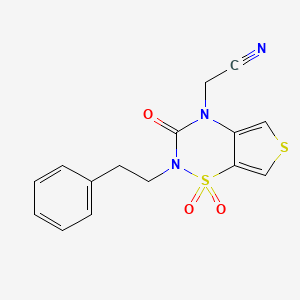
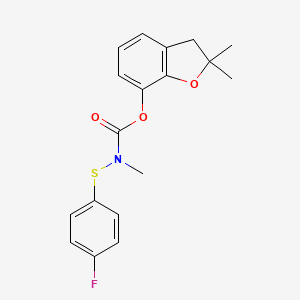
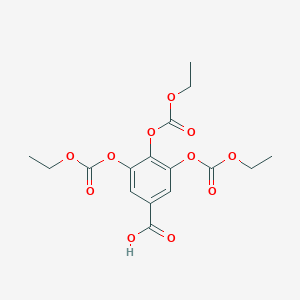
![7-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]oxy]chromen-2-one](/img/structure/B12755410.png)
